molecular formula C18H21FN2O3S B2564839 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034276-65-6

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2564839
CAS No.: 2034276-65-6
M. Wt: 364.44
InChI Key: RQSBEYWWWBMSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug development, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is used in several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It is used in catalysis and material science for developing new materials and improving existing processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiazolidine derivatives, such as:

    3-Fluorofentanyl: A fentanyl analogue with a similar piperidine structure.

    3-Furanylfentanyl: Another fentanyl analogue with a furanyl group.

    2-Fluoroisobutyrfentanyl: A compound with a similar fluoro-substituted phenyl group.

Uniqueness

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine-2,4-dione moiety, in particular, contributes to its versatility in various applications.

Properties

IUPAC Name

3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBEYWWWBMSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.